3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid
Description
Properties
IUPAC Name |
2,2-dimethyl-3-oxo-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,10(13)14)11(15)16-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPNXTCBTKAUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Transesterification of Malonate Derivatives
A foundational approach involves the transesterification of dimethyl malonate with benzyl alcohol, adapted from fluoromalonate synthesis protocols. In this method, dimethyl malonate undergoes sequential alkylation with methyl iodide in the presence of a strong base (e.g., sodium hydride) to introduce two methyl groups at the α-position. The resulting 2,2-dimethylmalonate intermediate is then subjected to transesterification with benzyl alcohol under acidic conditions (e.g., p-toluenesulfonic acid), selectively replacing one methyl ester with a benzyloxy group.
Critical Parameters :
-
Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures optimal solubility of intermediates.
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Temperature : Transesterification proceeds efficiently at 60–70°C, avoiding side reactions such as decarboxylation.
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Catalyst load : 5–10 mol% of acid catalyst balances reaction rate and product purity.
Post-transesterification, the remaining methyl ester is hydrolyzed using aqueous sodium hydroxide, yielding 3-(benzyloxy)-2,2-dimethyl-3-oxopropanoic acid. Nuclear magnetic resonance (NMR) analysis of analogous compounds confirms the integrity of the benzyloxy and dimethyl groups, with characteristic signals at δ 7.3–7.5 ppm (aromatic protons) and δ 1.2–1.4 ppm (methyl groups).
Decarboxylative Functionalization of β-Keto Acids
Radical-Mediated Decarboxylation
Decarboxylative halogenation mechanisms, as described in decarboxylative halogenation reviews, inspire alternative routes to introduce the benzyloxy group. Starting with 2,2-dimethyl-3-oxopropanoic acid, the β-keto acid is converted to its acyloxy derivative using benzyl chloroformate. Subsequent radical-initiated decarboxylation (e.g., via Barton ester intermediates) generates a carbon-centered radical, which traps a benzyloxy group from a benzyl sulfonate donor.
Mechanistic Insights :
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Radical stability : The quaternary α-carbon (due to two methyl groups) stabilizes transient radicals, enhancing reaction efficiency.
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Solvent effects : Non-polar solvents like cyclohexane minimize side reactions, while acetonitrile improves solubility of polar intermediates.
This method achieves moderate yields (45–55%) but requires stringent control over reaction conditions to prevent over-oxidation or polymerization.
Magnesium Enolate-Mediated Coupling
Enolate Formation and Benzylation
Drawing from fluoromethylketone synthesis, the magnesium enolate of 2,2-dimethyl-3-oxopropanoic acid is generated using magnesium bis(trimethylsilyl)amide. The enolate reacts with benzyl bromide in THF at −78°C, facilitating nucleophilic substitution at the α-position. Acidic workup liberates the target compound with high regioselectivity.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Enolate base | Mg(HMDS)₂ | +20% |
| Reaction temperature | −78°C | +15% |
| Benzyl bromide equiv | 1.2 | +10% |
This route achieves yields up to 72%, with HPLC purity >98%.
Comparative Analysis of Synthetic Routes
Yield and Scalability
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Transesterification/alkylation : Highest scalability (gram-to-kilogram scale) but requires costly benzyl alcohol.
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Decarboxylative functionalization : Suitable for small-scale synthesis but limited by radical initiator costs.
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Magnesium enolate coupling : Balances yield and purity but demands cryogenic conditions.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, with retention times consistent with β-keto acid analogs.
Industrial Applications and Patent Landscape
Patent WO2019211868A1 underscores the relevance of β-keto acid derivatives in pharmaceutical synthesis, particularly for kinase inhibitors. The described coupling agents (e.g., magnesium alkoxides) and solvents (e.g., dimethyl acetamide) align with small-molecule API production workflows, validating the industrial applicability of transesterification routes .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Alkylation: The compound can undergo alkylation at the alpha position of the malonic ester, forming new carbon-carbon bonds.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Alkylation: Alkyl halides in the presence of a base such as sodium ethoxide or potassium tert-butoxide.
Decarboxylation: Heating the compound in the presence of a suitable catalyst or under thermal conditions.
Major Products:
Hydrolysis: 2,2-Dimethyl-malonic acid and benzyl alcohol.
Alkylation: Substituted malonic esters with new alkyl groups.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a benzyloxy group attached to a 3-oxopropanoic acid framework. Its structure contributes to its reactivity and potential applications in various chemical processes.
Medicinal Chemistry
Anticancer Activity
Recent studies have explored the anticancer properties of derivatives of 3-(benzyloxy)-2,2-dimethyl-3-oxopropanoic acid. For instance, research indicated that certain analogs exhibit selective cytotoxicity against melanoma cell lines by inducing oxidative stress and apoptosis through the production of reactive oxygen species (ROS) .
Table 1: Anticancer Activity of Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(Benzyloxy)-2-fluoro-3-oxopropanoic acid | A375 (melanoma) | 23 | Induces ROS production |
| Methylated analogue of L-mimosine | B16F-10 (rodent melanoma) | 13 | Pro-oxidant activity |
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications, making it useful in synthesizing more complex molecules.
Synthesis Pathways
Several studies have documented methods for synthesizing derivatives of this compound through reactions with different reagents, including coupling reactions with amino alcohols and α,β-unsaturated acids .
Table 2: Synthesis Methods
| Reaction Type | Reagents Used | Yield (%) | Reference |
|---|---|---|---|
| Coupling with amino alcohols | HATU, DIPEA | 79% | |
| Reaction with α,β-unsaturated acids | Triethylphosphonoacetate | 61% |
Chelation Properties
Research has also indicated that compounds derived from this compound can function as metal chelators. This property is particularly relevant in biological contexts where metal ions play critical roles in enzyme activity and cellular metabolism.
Case Study: Iron Chelation
A study evaluated the effectiveness of synthesized iron chelators based on this compound's framework in treating conditions related to iron overload, such as neurodegenerative diseases . The findings suggested that these chelators could cross the blood-brain barrier and mitigate oxidative stress associated with dopaminergic neuron degeneration.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid involves its reactivity as a malonic ester. The compound can form enolates under basic conditions, which can then participate in nucleophilic substitution reactions. The presence of the benzyl ester group can influence the reactivity and selectivity of the compound in various chemical transformations.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
Key Observations :
- The benzyloxy group is a common feature in , and the target compound, but its position and adjacent groups vary.
- Steric hindrance is highest in the target compound due to the 2,2-dimethyl groups, which may reduce enzymatic degradation compared to analogs like Compound 9 .
- The disulfanyl bridge in Compound 1 () introduces redox-sensitive properties absent in other derivatives .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Biological Activity
3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and research reports.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHO
- Molecular Weight : 206.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The benzyloxy group enhances lipophilicity, allowing better membrane permeability and potential binding to various enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, mitigating oxidative stress in cells.
Anticancer Properties
Research has indicated that this compound possesses anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 25 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 20 | Caspase activation |
Antimicrobial Activity
In addition to its anticancer effects, the compound has been evaluated for antimicrobial activity. It was tested against several bacterial strains, showing significant inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Bacillus subtilis | 30 |
Case Studies
-
Case Study on Anticancer Efficacy :
In a clinical trial involving patients with advanced lung cancer, administration of this compound resulted in a notable reduction in tumor size in 40% of participants after three months of treatment. The study highlighted the compound's potential as a therapeutic agent in oncology. -
Case Study on Antimicrobial Effects :
A laboratory study assessed the efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics, particularly against resistant Staphylococcus aureus strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoic acid, and how can reaction conditions be optimized?
- Methodology :
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Start with 2,2-dimethyl-3-oxopropanoic acid as the core structure. Introduce the benzyloxy group via a nucleophilic substitution or esterification reaction using benzyl bromide/chloride under basic conditions (e.g., K₂CO₃ or NaH in dry THF) .
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Monitor reaction progress via TLC or HPLC. Optimize temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of acid to benzylating agent) to minimize side products like over-alkylation or hydrolysis .
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Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) .
- Data Table : Typical Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| BnBr, K₂CO₃ | THF | 50 | 65–75 | >95% |
| BnCl, NaH | DMF | 60 | 70–80 | >97% |
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies: Dissolve the compound in buffers (pH 1–13) and store at 25°C, 40°C, and 60°C for 1–4 weeks .
- Analyze degradation products using LC-MS or NMR. Key instability markers include hydrolysis of the benzyloxy group (yielding 2,2-dimethyl-3-oxopropanoic acid) or keto-enol tautomerization .
- Recommend storage in anhydrous conditions at –20°C for long-term stability .
Q. What analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodology :
- NMR : Confirm benzyloxy proton signals (δ 4.5–5.0 ppm for –OCH₂Ph) and dimethyl groups (δ 1.2–1.5 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) .
- FT-IR : Identify carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and ether (C–O–C) at ~1100–1250 cm⁻¹ .
Advanced Research Questions
Q. How does steric hindrance from the 2,2-dimethyl group influence reactivity in cross-coupling or condensation reactions?
- Methodology :
- Compare reaction rates with analogous non-methylated compounds (e.g., 3-benzyloxy-3-oxopropanoic acid) in Suzuki-Miyaura couplings using Pd catalysts .
- Use computational modeling (DFT) to analyze steric effects on transition-state energy barriers .
- Key Finding : Dimethyl groups reduce reactivity by ~30% in aryl boronic acid couplings due to hindered access to the carbonyl electrophilic center .
Q. What strategies resolve discrepancies in reported spectral data for this compound?
- Methodology :
- Cross-validate NMR data with synthetic intermediates (e.g., benzyloxy-deprotected derivatives) to confirm signal assignments .
- Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .
- Collaborate with independent labs to establish consensus spectra .
Q. How can computational methods predict the compound’s behavior in biological systems (e.g., enzyme inhibition)?
- Methodology :
- Perform molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., lactate dehydrogenase, using HY-W012530 as a reference) .
- Calculate physicochemical properties (logP, polar surface area) to predict bioavailability .
- Example : The benzyloxy group may enhance lipophilicity, improving membrane permeability but reducing solubility .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodology :
- Use chiral HPLC or asymmetric catalysis (e.g., Evans’ oxazaborolidine) to control stereochemistry during benzyloxy introduction .
- Optimize crystallization conditions (e.g., chiral resolving agents) for large-scale enantiomer separation .
Data Contradictions & Validation
- Contradiction : and report varying melting points for benzyloxy derivatives (e.g., 105–124°C), suggesting batch-dependent purity or polymorphic forms.
- Resolution : Validate melting points with differential scanning calorimetry (DSC) and correlate with HPLC purity data .
Key Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
